ent-Voriconazole

描述

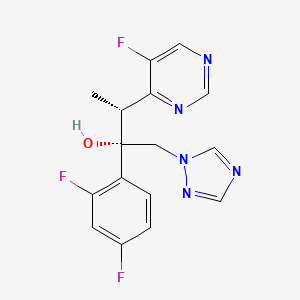

ent-Voriconazole: is a synthetic derivative of fluconazole, belonging to the triazole class of antifungal agents. It is primarily used to treat serious fungal infections, including invasive aspergillosis and candidiasis. The compound is known for its broad-spectrum antifungal activity and has been a significant advancement in antifungal pharmacotherapy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

化学反应分析

Metabolic Reactions and Enzymatic Transformations

ent-Voriconazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:

Oxidation to N-Oxide Metabolite

-

CYP2C19, CYP2C9, and CYP3A4 catalyze the formation of voriconazole N-oxide (NO), a major metabolite .

-

Kinetic Data :

Parameter Voriconazole (VRC) N-Oxide Metabolite (NO) Plasma AUC Range 27.2–130 μmol·h/L 50.4–146 μmol·h/L ISF AUC Range 31.9–124 μmol·h/L 96.9–128 μmol·h/L Interstitial Space Fluid (ISF) concentrations correlate with plasma levels but show delayed peaks due to tissue distribution .

Hydroxylation and Reduction

-

Secondary pathways involve hydroxylation at the fluoropyrimidine ring and reduction of ketone groups, producing inactive metabolites .

Synthetic Reactions and Industrial Preparation

The synthesis of this compound involves stereoselective steps to achieve the desired configuration:

Key Synthetic Steps

-

Formation of Triazole Intermediate

-

Stereochemical Resolution

Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Organozinc Formation | Zn, I₂, aprotic solvent (e.g., THF) | Activate bromoethylpyrimidine |

| Cyclization | 40–60°C, anhydrous MgSO₄ | Dehydrate intermediate |

| Resolution | L-camphorsulfonic acid, isopropyl alcohol | Enantiomeric separation |

Photodegradation

-

Exposure to UV light induces cleavage of the triazole ring, generating phototoxic byproducts linked to dermatological adverse effects .

Hydrolytic Degradation

-

Susceptible to hydrolysis under acidic or alkaline conditions, leading to:

Enzyme Binding

科学研究应用

Pharmacodynamics and Mechanism of Action

Ent-voriconazole exhibits a broad spectrum of antifungal activity, particularly against Candida species and Aspergillus species. Its mechanism involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis, thereby compromising fungal cell membrane integrity.

Key Pharmacodynamic Characteristics

- Non-concentration-dependent Activity : Studies indicate that this compound demonstrates non-concentration-dependent pharmacodynamics, meaning its efficacy does not significantly increase with higher concentrations beyond a certain threshold .

- Effective Concentrations : The effective concentrations (EC50 and EC90) for various fungal strains have been established, indicating that maximal fungistatic activity occurs at concentrations approximately two to three times the minimum inhibitory concentration (MIC) .

Clinical Applications

This compound is primarily utilized in treating serious fungal infections. Its applications span various patient populations, including adults and pediatric patients.

Treatment of Invasive Fungal Infections

This compound is recommended for treating invasive aspergillosis and other severe fungal infections due to its superior efficacy compared to traditional therapies like amphotericin B . Clinical trials have demonstrated higher cure rates with this compound in patients suffering from these infections.

Pediatric Use

Recent studies highlight the importance of this compound in pediatric populations, especially in patients undergoing hematopoietic stem cell transplantation (HSCT). Guidelines from the Infectious Diseases Society of America endorse its use for preventing invasive fungal infections in high-risk children .

Ocular Applications

Research indicates that topical formulations of this compound can penetrate ocular tissues effectively. A study demonstrated that 1% eyedrops could achieve therapeutic concentrations in human aqueous humor, suggesting potential applications in treating fungal keratitis .

Case Study 1: Efficacy in Adult Patients

A clinical trial involving adult patients with invasive aspergillosis showed that those treated with this compound had a significantly higher response rate compared to those receiving conventional treatments. The study reported an overall survival benefit attributed to the drug's potent antifungal activity .

Case Study 2: Pediatric Efficacy

A review of pediatric cases highlighted successful outcomes using this compound in children with refractory fungal infections post-HSCT. The drug's pharmacokinetic profile allowed for effective dosing adjustments based on therapeutic drug monitoring (TDM) results, optimizing treatment outcomes .

Therapeutic Drug Monitoring (TDM)

Given the narrow therapeutic window of this compound, TDM is crucial for optimizing therapy. Variability in drug metabolism necessitates regular monitoring to ensure effective plasma concentrations while minimizing toxicity.

TDM Insights

- Variability : Studies show significant inter-individual variability in plasma concentrations, necessitating personalized dosing regimens based on TDM results .

- Clinical Recommendations : The European Conference on Infections in Leukemia recommends regular TDM for patients on long-term this compound therapy to adjust doses appropriately and mitigate adverse effects .

作用机制

ent-Voriconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450-dependent 14α-lanosterol demethylation. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane instability and ultimately cell death. The compound has a high affinity for fungal cytochrome P450 enzymes, making it effective against a broad range of fungal pathogens .

相似化合物的比较

Fluconazole: A first-generation triazole with a narrower spectrum of activity.

Itraconazole: Another triazole with absorption issues but effective against a wide range of fungi.

Posaconazole: A newer triazole with a broader spectrum and better pharmacokinetic profile

Uniqueness: ent-Voriconazole stands out due to its enhanced activity against fluconazole-resistant strains and its ability to treat a wider range of fungal infections. Its improved pharmacokinetic properties and reduced side effects make it a preferred choice in many clinical scenarios .

生物活性

Ent-Voriconazole, a stereoisomer of voriconazole, is an antifungal agent belonging to the triazole class, primarily used in the treatment of invasive fungal infections. Its biological activity is characterized by its efficacy against a range of fungal pathogens, particularly Aspergillus and Candida species. This article explores the pharmacodynamics, case studies, and research findings related to this compound.

Pharmacodynamics

The pharmacodynamics of this compound involves understanding its mechanism of action, efficacy, and concentration-effect relationships. Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Concentration-Effect Relationships

Research has shown that voriconazole exhibits non-concentration-dependent activity against various Candida species. A study utilizing time-kill curve methods indicated that:

- EC50 and EC90 Values : The effective concentrations (EC50 and EC90) for voriconazole were found to be relatively stable over time, ranging from 2.3 to 3.3 times the MIC (Minimum Inhibitory Concentration) across different time points (8, 12, and 24 hours) .

- Fungistatic vs. Fungicidal Activity : Fungistatic activity was observed at concentrations equal to or greater than the MIC, while fungicidal activity was defined as a ≥99.9% reduction in CFU (colony-forming units) .

| Time Point | EC50 (μg/ml) | EC90 (μg/ml) |

|---|---|---|

| 8 hours | 0.08 | 0.24 |

| 12 hours | 0.08 | 0.24 |

| 24 hours | 0.08 | 0.24 |

Treatment of Chronic Invasive Fungal Sinusitis

A notable case study involved a patient with HIV suffering from chronic invasive fungal sinusitis successfully treated with voriconazole after surgical intervention. The patient received oral voriconazole at a dosage of 300 mg twice daily , leading to significant improvement within four months . This case highlights the effectiveness of voriconazole in immunocompromised patients where conventional treatments may fail.

Voriconazole-Induced Psychosis

Another case reported a rare adverse effect associated with voriconazole usage: a patient developed psychosis while being treated for rhino-orbital invasive aspergillosis. Upon cessation of voriconazole and initiation of haloperidol, the patient's symptoms improved significantly . This underscores the importance of monitoring for idiosyncratic reactions in patients receiving this antifungal therapy.

Research Findings

Numerous studies have evaluated the biological activity and clinical efficacy of this compound:

- Efficacy Against Aspergillus : Voriconazole has been shown to be more effective than amphotericin B in treating invasive aspergillosis .

- Spectrum of Activity : It demonstrates broad-spectrum antifungal activity against various pathogens including Candida albicans, Candida glabrata, and Cryptococcus neoformans .

- Drug Interactions : Caution is advised due to potential drug interactions with antiretroviral therapies in HIV patients, which can affect voriconazole metabolism .

属性

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046485, DTXSID201019420 | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 9.78e-02 g/L | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

188416-29-7, 137234-62-9 | |

| Record name | (±)-Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 130 °C | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。